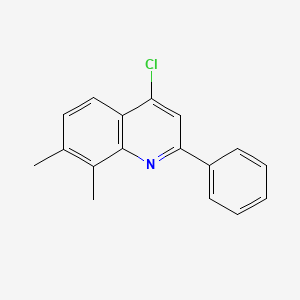4-Chloro-7,8-dimethyl-2-phenylquinoline
CAS No.: 1156277-31-4
Cat. No.: VC15910245
Molecular Formula: C17H14ClN
Molecular Weight: 267.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1156277-31-4 |
|---|---|
| Molecular Formula | C17H14ClN |
| Molecular Weight | 267.8 g/mol |
| IUPAC Name | 4-chloro-7,8-dimethyl-2-phenylquinoline |
| Standard InChI | InChI=1S/C17H14ClN/c1-11-8-9-14-15(18)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
| Standard InChI Key | SRDNUNPIKZXSGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
4-Chloro-7,8-dimethyl-2-phenylquinoline is systematically named according to IUPAC conventions, reflecting its substitution pattern on the quinoline backbone. The molecular formula corresponds to a molecular weight of 267.75 g/mol, as confirmed by computational and analytical methods . The structural formula (Figure 1) illustrates the quinoline ring system fused with a benzene ring, substituted at distinct positions to confer steric and electronic effects.
Table 1: Key Identifiers of 4-Chloro-7,8-dimethyl-2-phenylquinoline
| Property | Value | Source |
|---|---|---|
| CAS Number | 1156277-31-4 | |
| Molecular Formula | ||
| Molar Mass | 267.75 g/mol | |
| Synonyms | Quinoline, 4-chloro-7,8-dimethyl-2-phenyl- |
Structural Analysis
The quinoline core consists of a bicyclic structure with a nitrogen atom at position 1. Substituents include:
-
A chloro group at position 4, influencing electrophilic substitution reactivity.
-
Methyl groups at positions 7 and 8, enhancing steric hindrance and lipophilicity.
-
A phenyl ring at position 2, contributing to π-π stacking interactions in potential applications.
The combined effects of these groups modulate the compound’s solubility, stability, and interaction with biological targets, though experimental data on these properties remain sparse .
| Property | Status | Source |
|---|---|---|
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Density | Not available |
The absence of these data underscores the need for further experimental characterization to enable safe and effective utilization in research settings.
Environmental and Regulatory Considerations
Ecological Impact
No ecotoxicological data are available for this compound. General guidelines for halogenated organics recommend preventing environmental release due to potential bioaccumulation and persistence .
Disposal Methods
Recommended disposal involves incineration at licensed facilities with flue gas scrubbing to minimize toxic emissions. Contaminated packaging must be triple-rinsed or rendered unusable before landfill disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume